molecular formula C16H20N2OS B7586265 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine

2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine

Cat. No. B7586265
M. Wt: 288.4 g/mol
InChI Key: NUQANCWEUJRYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of morpholine derivatives and is commonly used as a research tool in the field of neuroscience.

Mechanism of Action

2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes cell death by inhibiting complex I of the mitochondrial respiratory chain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine are well documented. 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine-induced parkinsonism is characterized by the loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the typical symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine has several advantages as a research tool. It is a selective toxin that targets dopaminergic neurons, making it a useful tool for studying the role of dopamine in the brain. It is also relatively easy to administer and has a predictable time course of action. However, 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine has some limitations, including its high toxicity and the fact that it only produces a partial model of Parkinson's disease.

Future Directions

There are several future directions for research involving 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine. One area of interest is the development of new animal models for Parkinson's disease that more closely resemble the human disease. Another area of research is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine and its potential use as a research tool in other areas of neuroscience.

Synthesis Methods

The synthesis of 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine involves a series of chemical reactions, including the condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with 4-phenylmorpholine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification and isolation.

Scientific Research Applications

2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine has been extensively used in scientific research to study the mechanisms of Parkinson's disease. This compound is known to cause parkinsonism in humans, which has led to the development of animal models for the disease. 2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine is also used to study the effects of dopamine depletion on the brain, as it selectively targets dopaminergic neurons.

properties

IUPAC Name

2-methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-8-18(9-15-11-20-13(2)17-15)16(10-19-12)14-6-4-3-5-7-14/h3-7,11-12,16H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQANCWEUJRYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine

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